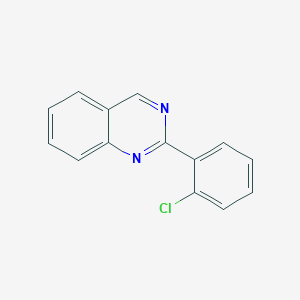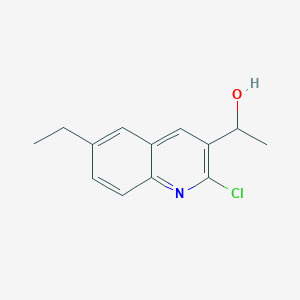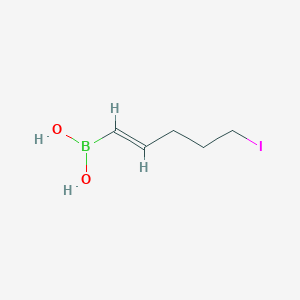
2-(2-Chlorophenyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorophenyl group at the 2-position of the quinazoline ring enhances its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)quinazoline typically involves the reaction of 2-aminobenzylamine with 2-chlorobenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the quinazoline ring. Common reagents used in this synthesis include hydrochloric acid and acetic acid as catalysts .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Chlorophenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinazoline ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)quinazoline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparación Con Compuestos Similares
- 2-(4-Chlorophenyl)quinazoline
- 2-(2-Bromophenyl)quinazoline
- 2-(2-Fluorophenyl)quinazoline
Comparison: 2-(2-Chlorophenyl)quinazoline is unique due to the presence of the chlorophenyl group, which enhances its chemical stability and biological activity compared to its analogs. The substitution pattern on the phenyl ring significantly influences the compound’s reactivity and interaction with biological targets .
Propiedades
Fórmula molecular |
C14H9ClN2 |
|---|---|
Peso molecular |
240.69 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)quinazoline |
InChI |
InChI=1S/C14H9ClN2/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-9H |
Clave InChI |
KROXYHVGFUWTKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















